Product packaging for CK2-IN-4p(Cat. No.:)

CK2-IN-4p

Cat. No.: B1192523
M. Wt: 363.46
InChI Key: IGWUYWFNHIJBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ubiquitous Expression and Constitutive Activity of CK2

Protein Kinase CK2 is found in virtually all eukaryotic cells and is characterized by its ubiquitous expression and constitutive (messenger-independent) activity spandidos-publications.comnih.govnih.govmdpi.comresearchgate.netfrontiersin.orgaacrjournals.org. Unlike many other protein kinases, CK2 does not typically require activating phosphorylation or the binding of second messengers to exhibit catalytic activity nih.govaacrjournals.org. This inherent activity allows CK2 to continuously phosphorylate a vast array of protein substrates, estimated to encompass up to 10% of the human phosphoproteome, with over 500 identified substrates spandidos-publications.commdpi.comfrontiersin.org. CK2 is an acidophilic kinase, recognizing a consensus motif typically characterized by serine or threonine followed by two amino acids and then an acidic residue (S/T-X-X-D/E/pS/pT/pY) researchgate.netfrontiersin.orgmdpi.comresearchgate.net. Furthermore, CK2 possesses the unusual ability to utilize both ATP and GTP as phosphate (B84403) donors for its catalytic reactions spandidos-publications.comnih.govembopress.org.

Structural Organization and Isoforms of CK2 (CK2α, CK2α', CK2β subunits)

CK2 typically exists as a heterotetrameric complex, though individual subunits can also be found within cells nih.govmdpi.comnih.govijbs.comportlandpress.comembopress.orgplos.orgplos.orgresearchgate.net. This holoenzyme is composed of two catalytic subunits and two regulatory subunits spandidos-publications.comnih.govmdpi.comnih.govijbs.comportlandpress.comembopress.orgplos.orgplos.orgresearchgate.netembopress.org. In humans, the CK2 family includes two catalytic isoforms, CK2α and CK2α', and one regulatory isoform, CK2β spandidos-publications.comnih.govmdpi.comnih.govijbs.comportlandpress.comembopress.orgplos.orgplos.orgresearchgate.netembopress.org. These subunits are encoded by distinct genes: CSNK2A1 for CK2α, CSNK2A2 for CK2α', and CSNK2B for CK2β mdpi.com.

Catalytic Subunits (CK2α, CK2α')

The catalytic subunits, CK2α and CK2α', are responsible for the kinase activity of CK2 mdpi.comresearchgate.net. Human CK2α has a molecular mass of approximately 45 kDa, while CK2α' is around 41 kDa nih.govembopress.org. These two isoforms share a high degree of sequence similarity, exhibiting approximately 90% identity within their catalytic domains mdpi.comnih.govijbs.comresearchgate.net. Notably, CK2α contains a unique C-terminal sequence that is absent in CK2α' nih.gov. While primarily found in the tetrameric holoenzyme, both CK2α and CK2α' can exist and exhibit catalytic activity as monomers, although their activity is generally lower than that of the holoenzyme nih.govfrontiersin.orgembopress.orgnih.gov. They contain the ATP-binding site crucial for phosphate transfer to target proteins researchgate.netresearchgate.net.

Regulatory Subunits (CK2β)

The regulatory CK2β subunit has a molecular mass of approximately 25-27 kDa in mammals nih.govijbs.com. CK2β plays a crucial role in modulating the activity and properties of the catalytic subunits. It influences enzyme stability, substrate specificity, and the ability of the enzyme to undergo autophosphorylation spandidos-publications.comnih.govmdpi.comnih.govembopress.org. The CK2β subunit contains an acidic loop near residue 50 in its N-terminal, which can interact with basic regions of some substrates, facilitating catalysis mdpi.com. A striking feature of CK2β is the presence of a zinc finger motif, which is essential for its dimerization embopress.orgportlandpress.com. This dimerization is a prerequisite for the stable incorporation of catalytic subunits into the CK2 complex portlandpress.com. Beyond its role in the holoenzyme, evidence suggests that CK2β can also exist and perform functions independently of the CK2 tetramer, interacting with other cellular proteins and modulating the activity of other protein kinases frontiersin.orgijbs.complos.org.

Physiological Roles of CK2 in Cellular Homeostasis

Protein kinase CK2 is a pleiotropic enzyme involved in a vast array of fundamental processes critical for cellular homeostasis in eukaryotic cells mdpi.comresearchgate.netnih.govnih.govfrontiersin.org. Its extensive list of substrates reflects its involvement in various cellular functions, including embryonic development, differentiation, immunity, epithelial homeostasis, and circadian rhythms mdpi.comfrontiersin.orgfrontiersin.org. CK2 also plays a significant role in regulating numerous signaling pathways, such as the NFκB pathway, STAT3 pathway, PTEN/PI3K/Akt pathway, and the Wnt/β-catenin pathway spandidos-publications.comfrontiersin.orgfrontiersin.org.

Properties

Molecular Formula

C23H25NO3

Molecular Weight

363.46

IUPAC Name

5-Isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione

InChI

InChI=1S/C23H25NO3/c1-13(2)11-12-27-18-10-5-7-15-19(18)22-21(23(15)26)20-16(24(22)14(3)4)8-6-9-17(20)25/h5,7,10-11,14H,6,8-9,12H2,1-4H3

InChI Key

IGWUYWFNHIJBBD-UHFFFAOYSA-N

SMILES

O=C1C2=C(N(C(C)C)C3=C2C(C4=C3C(OC/C=C(C)/C)=CC=C4)=O)CCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CK2 IN-4p;  CK2-IN 4p;  CK2 IN 4p;  CK2-IN-4p

Origin of Product

United States

Molecular Mechanism of Action of Ck2 in 4p As a Ck2 Inhibitor

Identification and Classification as an Indeno[1,2-b]indole-Type CK2 Inhibitor

CK2-IN-4p (4p) is identified as a prenyloxy-substituted indeno[1,2-b]indole (B1252910) derivative nih.gov. The indeno[1,2-b]indole scaffold has emerged as a novel and promising lead structure for the development of ATP-competitive inhibitors of protein kinase CK2. This classification highlights its structural origin and its mode of interaction within the enzyme's active site.

In Vitro Enzymatic Inhibition Profile of this compound

The inhibitory efficacy of this compound has been rigorously assessed through in vitro enzymatic assays, demonstrating its potent activity against the CK2 holoenzyme.

Inhibition Constant (IC50) Determination against CK2 Holoenzyme

This compound exhibits remarkably high in vitro inhibitory activity toward the CK2 holoenzyme. Its inhibition constant (IC50) against the CK2 holoenzyme has been determined to be 25 nM nih.gov. This low nanomolar IC50 value underscores its potency as a CK2 inhibitor.

Table 1: In Vitro Enzymatic Inhibition of this compound

TargetIC50 (nM)
CK2 Holoenzyme25

Competitive Nature of ATP-Binding Site Interaction

This compound functions as an ATP-competitive inhibitor of CK2. This means that the compound competes with adenosine (B11128) triphosphate (ATP), the natural substrate, for binding to the ATP-binding site of the enzyme. The inhibitor achieves its effect by occupying the narrow, hydrophobic ATP site within the kinase nih.gov.

Crystallographic and Structural Elucidation of this compound Binding

To gain a detailed understanding of how this compound interacts with its target, crystallographic studies have been performed, providing atomic-resolution insights into its binding mode.

Co-crystal Structures with CK2 Catalytic Subunits (CK2α, CK2α')

Co-crystal structures of this compound with functional variants of the human catalytic CK2 subunits, specifically CK2α and its paralog CK2α', have been determined nih.gov. These structures, such as those deposited under PDB IDs like 5OMY for the CK2α' complex, confirm that 4p occupies the ATP site at the interface between the two main domains of the kinase core.

Detailed Analysis of Binding Pocket Interactions

The crystallographic data reveal a unique and unexpected binding orientation for this compound within the ATP-binding pocket of CK2α/CK2α' nih.gov. While the compound occupies the narrow, hydrophobic ATP site as expected, its hydrophobic substituents surprisingly point towards the solvent-exposed region nih.gov. Furthermore, its two oxo groups form hydrogen bonds with a hidden water molecule nih.gov. This specific water molecule has been observed in many CK2α structures but had not previously been identified as a critical mediator of ligand binding nih.gov.

The binding pocket interactions also involve significant hydrophobic packing. Key non-polar side chains contributing to this interaction originate from various regions of the enzyme:

N-lobe: Leu45, Val53, and Val66 nih.gov.

C-lobe: Met163 and Ile174 nih.gov.

Interdomain hinge: Val116 nih.gov.

This detailed structural analysis provides a comprehensive understanding of the molecular basis for this compound's potent inhibitory activity, highlighting its distinct binding characteristics within the conserved ATP-binding site of CK2.

Hydrogen Bonding Network

The inhibitory action of this compound involves a specific hydrogen bonding network within the CK2 active site. The two ketonic oxo groups present on rings B and D of this compound establish water-mediated hydrogen bonds with highly conserved amino acid residues, notably Lys68 and Glu81 (or their paralogous equivalents, Lys69 and Glu82 in CK2α') uniprot.org. A key conserved water molecule, referred to as HOH2, plays a central role in this network. This water molecule forms a hydrogen-bonding bridge, connecting the inhibitor with Lys68 and Glu81 from the αC helix, as well as Asp175 from the magnesium-binding loop identifiers.org. This intricate water-mediated interaction is critical for the compound's high-affinity binding, even though this compound does not form direct hydrogen or halogen bonds with the interdomain hinge region, which is a common feature for other high-affinity CK2 inhibitors identifiers.org.

Hydrophobic Interactions

A significant aspect of this compound's binding mode is its strong reliance on hydrophobic interactions, contributing to its "hydrophobic-out" characteristic uma.esuniprot.org. The prenyloxy group and the isopropyl substituent of the aromatic four-ring system of this compound are primarily responsible for these interactions uma.esuniprot.org. These hydrophobic moieties are accommodated by a "hydrophobic packaging" within the ATP-binding site, involving non-polar side chains from different regions of the CK2 enzyme. Specifically, residues such as Leu45, Val53, and Val66 from the N-lobe, Met163 and Ile174 from the C-lobe, and Val116 from the interdomain hinge contribute to this hydrophobic environment uniprot.orguniprot.org. Unlike some other CK2 inhibitors, this compound does not engage in π-π interactions with Phe113, the "gatekeeper"-equivalent residue, indicating a distinct hydrophobic engagement strategy uniprot.org.

Role of Bridging Water Molecules in Ligand Binding

Bridging water molecules are indispensable for the effective binding of this compound to CK2. As mentioned, the two oxo groups of this compound are hydrogen-bonded to a conserved water molecule (HOH2) identifiers.org. This water molecule acts as a crucial intermediary, facilitating connections between the inhibitor and key protein residues such as Lys68 and Glu81 uniprot.orgidentifiers.org. The presence of these conserved water molecules near Lys68, within an area exhibiting a positive electrostatic potential, is instrumental in attracting and orienting negatively charged ligands like this compound, thereby playing a critical role in determining the ligand's orientation and binding selectivity identifiers.orguniprot.org.

Conformational Changes Induced by this compound Binding (if applicable)

While the binding of various inhibitors can induce conformational changes in kinases, detailed and extensive conformational changes specifically induced by this compound binding to the CK2 enzyme are not broadly elaborated in the provided research findings. Structural studies have noted this compound's "unusual" binding orientation uniprot.org. However, it has been observed that this compound is not selective with respect to the conformation of the interdomain hinge/helix αD region, suggesting it does not induce a distinct conformational shift in this particular area uniprot.org.

Target Engagement Studies of this compound in Cellular Systems

Cellular target engagement studies are crucial for validating the intracellular activity of an inhibitor. For this compound (referred to as 4p in these studies), target engagement in cellular systems has been demonstrated using a cell-based CK2 activity assay and live-cell imaging uma.es. These studies were conducted in various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and LNCaP (prostate cancer), all of which exhibit CK2 dependency for survival uma.es.

Key findings from these studies include:

Cellular Uptake : this compound demonstrated high and rapid cellular uptake, reaching an intracellular concentration of approximately 5 µM after just one hour of incubation uma.es.

Intracellular CK2 Inhibition : Treatment with this compound led to a dose-dependent inhibition of intracellular CK2 activity. At a concentration of 1 µM, weak inhibition (<10%) was observed across all tested cell lines. However, at 20 µM, statistically significant, albeit variable, inhibition values were recorded: 44% for A431 cells, 36% for A549 cells, and 78% for LNCaP cells uma.es.

Biological Effects : The inhibition of cellular CK2 by this compound was shown to be at least partially involved in mediating its biological effects, which included strong antiproliferative, anti-migratory, and apoptosis-inducing effects in these cancer cell lines uma.es. Furthermore, evidence was found for the ability of this compound to disrupt the cohesion of A549 multicellular spheroids, indicating its impact on 3D cell culture models uma.es.

These results provide strong evidence of this compound's ability to engage its target, CK2, within a cellular context and exert significant biological effects relevant to cancer therapy.

Structure Activity Relationship Sar Studies of Ck2 in 4p and Its Analogs

Analysis of the Indeno[1,2-b]indole (B1252910) Scaffold as a Pharmacophore

The tetracyclic indeno[1,2-b]indole core serves as a crucial pharmacophore for CK2 inhibition. nih.gov This rigid, flat structure is designed to fit into the ATP-binding pocket of the kinase. nih.gov The scaffold itself provides a foundational framework upon which various substituents can be placed to enhance binding affinity and modulate selectivity. The potency of inhibitors with this scaffold can reach the low nanomolar range, highlighting its effectiveness as a starting point for inhibitor design. mdpi.com

Pharmacophore modeling based on known indeno[1,2-b]indole inhibitors has identified several key chemical features essential for their activity. mdpi.com These models are instrumental in database mining to discover novel scaffolds for developing new, potent, and selective CK2 inhibitors. mdpi.com

Impact of Substituents on Inhibitory Potency

Detailed SAR studies have revealed that the nature and position of substituents on the indeno[1,2-b]indole scaffold significantly influence the inhibitory potential of the compounds. researchgate.net

The presence of an N-isopropyl group at position 5 of the indeno[1,2-b]indole ring system has been shown to be a key determinant for high inhibitory potency against CK2. researchgate.netacs.org This substitution is a common feature among the most potent inhibitors in this class. acs.org

The introduction of an alkyl group at position 7 has also been demonstrated to increase the inhibitory potential of these compounds. researchgate.net This suggests that this position is amenable to substitution with hydrophobic groups to enhance binding.

An alkoxy group at position 4, such as a prenyloxy group, is another critical substituent for achieving high inhibitory activity. researchgate.netmdpi.com The compound CK2-IN-4p, which is 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione, exemplifies the synergistic effect of these substitutions, exhibiting an IC50 value of 25 nM. nih.govmdpi.com X-ray crystallography has shown that the prenyloxy group contributes to the binding through hydrophobic interactions. nih.gov

Halogenation, particularly with bromine and chlorine, can significantly impact the binding affinity of inhibitors. Halogen bonds can contribute effectively to the inhibitor-receptor binding affinity. minia.edu.eg Studies on other classes of CK2 inhibitors have shown that the binding energy increases with the increasing charge of the halogen's σ-hole, in the order of iodo- > bromo- > chloro-derivative. researchgate.net Van der Waals interactions also play a significant role in the binding energy of halogenated inhibitors. researchgate.net While specific data on the halogenation of this compound is not detailed, the principles of halogen bonding are relevant to the broader field of CK2 inhibitor design.

Derivatization Strategies for Modulating Selectivity

Derivatization of the indeno[1,2-b]indole scaffold is a key strategy for modulating selectivity. Interestingly, substitutions that enhance CK2 inhibition can have the opposite effect on other targets, such as the ABCG2 transporter. nih.gov For instance, while the N-isopropyl group at position 5 is favorable for CK2 inhibition, an N-phenethyl substituent is critical for ABCG2 inhibition. acs.org This differential SAR allows for the conversion of potent CK2 inhibitors into selective ABCG2 inhibitors and vice versa through appropriate substitutions. acs.org This highlights the tunability of the indeno[1,2-b]indole scaffold for achieving desired selectivity profiles.

Interactive Data Table of this compound and Analogs

CompoundSubstituent at Position 4Substituent at Position 5Substituent at Position 7IC50 (nM) for CK2
This compound PrenyloxyIsopropyl-25 nih.govmdpi.com
Analog 4b -Isopropyl-110 nih.gov

Differentiation between CK2 and ABCG2 Inhibition through Scaffold Modifications

Research into the indeno[1,2-b]indole-9,10-dione scaffold, to which this compound belongs, has revealed that it is possible to modulate selectivity between protein kinase CK2 and the ATP-binding cassette (ABC) transporter ABCG2 through specific chemical modifications. nih.govnih.gov While initially designed as CK2 inhibitors, certain analogs of this scaffold have been identified as potent inhibitors of ABCG2, a protein associated with multidrug resistance in cancer. nih.govmdpi.com

The structure-activity relationships for inhibiting these two proteins are markedly different. nih.gov Potent inhibition of CK2 is strongly associated with the presence of an N(5)-isopropyl substituent on the C-ring of the indeno[1,2-b]indole core. nih.gov this compound, a highly potent CK2 inhibitor, features this N(5)-isopropyl group in addition to a 4-(3-methylbut-2-enyloxy) group, also known as a prenyloxy group. mdpi.com In contrast, analogs that potently inhibit ABCG2 typically require a larger, more hydrophobic substituent at the N(5) position, with a phenethyl group being identified as a critical feature for high ABCG2 inhibitory activity. nih.govnih.gov

Further modifications can enhance this selectivity. For ABCG2 inhibition, the addition of other hydrophobic substituents at positions 7 or 8 of the D-ring, or the placement of a methoxy group on the N(5)-phenethyl moiety, contributes to increased potency. nih.gov Consequently, the most effective ABCG2 inhibitors within this chemical series are very weak inhibitors of CK2. Conversely, the most potent CK2 inhibitors, such as this compound, show only limited interaction with the ABCG2 transporter. nih.govresearchgate.net This clear divergence in SAR allows for the rational design of selective inhibitors for either target by modifying the substituents on the same core scaffold. nih.gov

CompoundN(5) SubstituentOther Key SubstituentsCK2 Inhibition (IC50)ABCG2 Inhibition
This compound (4p)Isopropyl4-(3-methylbut-2-enyloxy)Potent (e.g., 25 nM)Weak/Limited
Analog 4cPhenethylNoneVery WeakPotent
Analog 4hPhenethyl7-tert-ButylVery WeakPotent
Analog 4j(2-Methoxyphenyl)ethylNoneVery WeakPotent

Computational Chemistry and In Silico Approaches to SAR

Molecular Docking and Binding Mode Predictions

Molecular docking studies and X-ray crystallography have been instrumental in elucidating the binding mode of this compound within the ATP-binding site of the CK2α catalytic subunit. nih.gov Co-crystal structures revealed that this compound binds in an unusual "hydrophobic-out/oxygen-in" orientation. nih.gov This finding was contrary to earlier computational models of similar indeno[1,2-b]indole compounds, which had predicted the reverse "hydrophobic-in/oxygen-out" binding mode. nih.gov

In the experimentally determined binding mode of this compound, the hydrophobic prenyloxy and isopropyl substituents, which are crucial for its high potency, mediate the primary interactions with the kinase. researchgate.netnih.gov The planar indeno[1,2-b]indole ring system is situated in the ATP-binding pocket, while the bulky hydrophobic groups extend outwards. This orientation allows the inhibitor to form key contacts with hydrophobic residues in the active site, contributing to its high-affinity binding. nih.gov Molecular docking is a widely used technique to clarify the binding motifs of various families of CK2 inhibitors, helping to explain observed SAR data and guide the design of optimized molecules. nih.gov For the indeno[1,2-b]indole class, these computational approaches, validated by structural biology, have been crucial for understanding the determinants of potent and selective inhibition.

Pharmacophore Modeling for this compound Design

Pharmacophore modeling represents a key in silico strategy for identifying the essential chemical features required for a molecule to bind to a specific target. For the indeno[1,2-b]indole series of CK2 inhibitors, a common feature pharmacophore model was developed based on a training set of the most active compounds, including this compound. nih.govmdpi.com

This model identified nine common chemical features essential for potent CK2 inhibition by this class of compounds. nih.govmdpi.com The development of such a model involves aligning the structures of highly active inhibitors to abstract a three-dimensional arrangement of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net The resulting pharmacophore serves as a template or 3D query to explain binding requirements and to screen large compound databases for novel, structurally diverse molecules that possess the necessary features for CK2 inhibition. nih.govmdpi.com This approach has proven successful, as the model generated from the indeno[1,2-b]indole series was used to mine the ZINC database, leading to the identification of bikaverin as a novel CK2 inhibitor. mdpi.com

Pharmacophore FeatureDescriptionRelevance to this compound
Aromatic Rings (2)Planar, cyclic conjugated systems.Provided by the core indeno[1,2-b]indole scaffold.
Hydrophobic Group (1)Non-polar moiety.Represented by the N(5)-isopropyl substituent.
Hydrogen Bond Acceptor (2)Atom capable of accepting a hydrogen bond.Located on the dione portion of the scaffold.
Other FeaturesAdditional spatial and electronic requirements.The model includes a total of nine distinct features.

Cellular and Biochemical Effects of Ck2 in 4p

In Vitro Studies on Cellular Models

CK2-IN-4p has demonstrated significant anti-proliferative effects across a spectrum of human cancer cell lines. As an inhibitor of protein kinase CK2, which is frequently overexpressed in cancerous tissues and promotes cell growth and proliferation, this compound effectively curtails the division of malignant cells. researchgate.netlife-science-alliance.org Its efficacy has been documented in cell lines derived from various cancer types, including skin (A431), lung (A549), prostate (LNCaP), and breast (MCF-7) cancers. researchgate.netnih.govnih.gov

The mechanism of action involves the suppression of CK2's enzymatic activity, which disrupts the phosphorylation of numerous proteins essential for cell cycle progression. life-science-alliance.org Studies on MCF-7 breast cancer cells using other CK2 inhibitors have shown that blocking CK2 activity leads to suppressed cell growth, inhibition of cell cycle progression, and increased apoptosis. nih.gov The broad-spectrum anticancer activity of this compound highlights its potential as a therapeutic agent targeting a fundamental driver of tumorigenesis. researchgate.net

Cell LineCancer TypeEffect of this compound
A431Skin CancerInhibition of Proliferation
A549Lung CancerInhibition of Proliferation
LNCaPProstate CancerInhibition of Proliferation
MCF-7Breast CancerInhibition of Proliferation (based on effects of other CK2 inhibitors)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Protein kinase CK2 plays a significant role in promoting these processes. researchgate.net this compound has been shown to effectively inhibit the migration of cancer cells. researchgate.net

In vitro studies, such as the scratch wound healing assay, have provided direct evidence of this inhibitory effect. researchgate.netnih.gov In this assay, a "wound" is created in a confluent monolayer of cancer cells. Treatment with this compound significantly slows the rate at which A549 lung cancer cells close this gap compared to untreated cells, demonstrating a reduction in their migratory capacity. researchgate.net The wound closure was notably inhibited after 24 and 48 hours of treatment. researchgate.net

Furthermore, the transwell migration and invasion assay is another standard method used to assess these cellular functions. ucsf.edunih.govnih.gov In this setup, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in a lower chamber. For invasion assays, the membrane is coated with an extracellular matrix (ECM) layer. While specific transwell assay data for this compound is not detailed, the general effect of potent CK2 inhibitors is a marked reduction in both migration and invasion, suggesting this compound would produce similar outcomes. researchgate.net

Protein kinase CK2 is a critical suppressor of apoptosis, or programmed cell death. patsnap.com Its overexpression in cancer cells confers a survival advantage by protecting them from apoptotic signals. Consequently, inhibiting CK2 is a recognized strategy for inducing cancer cell death. patsnap.com

Inhibition of CK2 by compounds like this compound can trigger apoptosis through various mechanisms. A key event in apoptosis is the activation of a cascade of enzymes called caspases. researchgate.net CK2 has been shown to regulate this cascade; for instance, it can phosphorylate and inhibit the activation of initiator caspases like caspase-9. researchgate.net By inhibiting CK2, this protective phosphorylation is removed, allowing for caspase activation and the initiation of the apoptotic cascade. researchgate.net

The activation of executioner caspases, such as caspase-3, leads to the cleavage of critical cellular proteins, including Poly (ADP-ribose) polymerase (PARP). nih.gov PARP cleavage is a well-established hallmark of apoptosis. nih.gov Studies with other CK2 inhibitors have demonstrated that their application leads to the induction of apoptosis, characterized by these biochemical markers. nih.govnih.gov

Three-dimensional (3D) multicellular tumor spheroids (MCTS) are in vitro models that more accurately mimic the complex architecture and microenvironment of solid tumors compared to traditional 2D cell cultures. nih.govmdpi.com These spheroids exhibit gradients of nutrients and oxygen and feature complex cell-cell interactions, making them valuable for assessing the efficacy of anticancer drugs. mdpi.comsemanticscholar.org

The integrity and cohesion of these spheroids are critical for their growth and resistance to therapy. Studies using other potent CK2 inhibitors, such as TDB and CX-4945, have shown that blocking CK2 activity significantly impairs the ability of cancer cells to form and maintain these 3D structures. nih.gov Treatment with CK2 inhibitors leads to a reduction in the formation of spheroids and can cause the disintegration of pre-formed ones. nih.govnih.gov This effect is attributed to the disruption of cell-cell adhesion and survival signaling pathways that are regulated by CK2. While direct studies on this compound are not specified, its potent inhibitory action on CK2 suggests it would similarly compromise the cohesion and viability of multicellular spheroids. nih.gov

Influence of this compound on Specific Intracellular Signaling Pathways

The Wnt/β-catenin signaling pathway is fundamental during embryonic development and is frequently dysregulated in various cancers, particularly colorectal carcinoma. nih.gov This pathway's activity is tightly linked to the levels of the protein β-catenin. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation and keeping its cytoplasmic levels low. youtube.com

Protein kinase CK2 is a positive regulator of the Wnt pathway. nih.govnih.gov CK2 can directly phosphorylate β-catenin at specific residues, such as Threonine 393. nih.gov This phosphorylation event makes β-catenin more resistant to degradation by the proteasome, leading to its accumulation in the cytoplasm. nih.gov The stabilized β-catenin can then translocate to the nucleus, where it binds to TCF/LEF (T-cell factor/lymphoid enhancer-binding factor) transcription factors to activate the expression of target genes that drive cell proliferation and survival. nih.govyoutube.com

By inhibiting CK2, this compound disrupts this stabilization mechanism. The inhibition of CK2 leads to reduced phosphorylation of β-catenin, making it susceptible to degradation. nih.gov This results in lower levels of nuclear β-catenin and a subsequent decrease in the transcription of Wnt target genes. nih.gov Therefore, this compound acts as a downregulator of the oncogenic Wnt/β-catenin signaling pathway, contributing significantly to its anti-cancer effects. nih.govaacrjournals.org

Modulation of PI3K/Akt/mTORC1 Pathway

Inhibition of CK2 by this compound has profound effects on the PI3K/Akt/mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and survival. CK2 is known to directly interact with and phosphorylate Akt at serine 129, a modification that enhances Akt's kinase activity researchgate.net. Therefore, blocking CK2 with an inhibitor leads to decreased Akt activation scienceopen.com. Reduced Akt activity, in turn, affects downstream targets, including the mTORC1 complex, which is crucial for protein synthesis and cell growth researchgate.net.

Furthermore, CK2 and mTORC1 have been shown to coordinate the assembly of translation initiation complexes to stimulate cell proliferation nih.gov. Some studies suggest that CK2 depletion can lead to the downregulation of mTOR and induce autophagic cell death in glioblastoma cells researchgate.net. However, the relationship is complex, as some contexts have shown that CK2 inhibition can paradoxically lead to an increase in the phosphorylation of mTOR and Akt, activating the pathway as part of a cellular senescence response nih.gov. This indicates that the outcome of CK2 inhibition on this pathway can be cell-type and context-dependent.

ComponentFunction in PathwayEffect of CK2 Inhibition by this compound
Akt (Protein Kinase B)Central kinase promoting cell survival and growth.Decreased phosphorylation and activation researchgate.netscienceopen.com.
mTORC1Regulates protein synthesis, cell growth, and autophagy researchgate.net.Modulated activity, often leading to downregulation and inhibition of cell growth researchgate.net.
Translation InitiationProcess of starting protein synthesis, regulated by mTORC1.Impaired coordination of initiation complex assembly nih.gov.

Effects on JAK/STAT Pathway Activation

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is critical for signaling from cytokine and growth factor receptors, regulating immunity, cell proliferation, and survival. Research has established that CK2 is an essential component for the activation of this pathway nih.govnih.gov. CK2 interacts with and phosphorylates JAKs, which is a prerequisite for the subsequent phosphorylation and activation of STAT proteins, particularly STAT1 and STAT3 nih.govnih.govresearchgate.net.

Pharmacological inhibition of CK2 effectively prevents cytokine-induced phosphorylation of both JAK and STAT proteins nih.govresearchgate.net. This blockade of the JAK/STAT pathway has been observed across various cell types and stimuli nih.gov. By suppressing CK2, this compound can abrogate both transient, cytokine-induced JAK/STAT signaling and the constitutive activation of this pathway often seen in malignant cells nih.govnih.gov. Consequently, the expression of downstream target genes, such as the suppressor of cytokine signaling 3 (SOCS-3), is also inhibited nih.gov.

ComponentFunction in PathwayEffect of CK2 Inhibition by this compound
JAK1/JAK2Tyrosine kinases that initiate the signaling cascade.Inhibition of phosphorylation and activation nih.gov.
STAT1/STAT3Transcription factors activated by JAKs.Prevention of phosphorylation and subsequent activation nih.govresearchgate.net.
Cytokine SignalingInduces cell proliferation and survival via JAK/STAT.Inhibited, leading to reduced cytokine-dependent cell proliferation nih.gov.
SOCS-3A downstream target gene and negative regulator of the pathway.Reduced expression due to upstream pathway blockade nih.gov.

Interactions with NF-κB Signaling Cascades

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. CK2 plays a multifaceted role in promoting NF-κB activation. It can contribute to the activation of the IκB kinase (IKK) complex, which is responsible for phosphorylating the NF-κB inhibitor, IκBα nih.govnih.gov. CK2 can also directly phosphorylate IκBα at its C-terminal domain, marking it for degradation nih.gov. Both actions lead to the release of the NF-κB complex, allowing it to translocate to the nucleus and activate target gene expression.

Furthermore, CK2 can directly phosphorylate the RelA/p65 subunit of NF-κB, which may enhance its transcriptional activity scienceopen.comnih.gov. Inhibition of CK2 with a compound like this compound can, therefore, suppress NF-κB activation at multiple levels scienceopen.comnih.gov. This suppression can block aberrant NF-κB activity, which is a hallmark of many inflammatory diseases and cancers nih.govnih.gov. However, in some cellular contexts, such as senescence, CK2 downregulation has been reported to increase nuclear NF-κB, suggesting its regulatory role can be complex mdpi.com.

ComponentFunction in PathwayEffect of CK2 Inhibition by this compound
IKK ComplexPhosphorylates and inactivates IκBα.Reduced activation nih.govnih.gov.
IκBαInhibits NF-κB by sequestering it in the cytoplasm.Stabilized due to reduced phosphorylation, preventing NF-κB release.
RelA/p65The primary transcription factor subunit of NF-κB.Reduced phosphorylation and transcriptional activity scienceopen.com.

Role in DNA Damage Response and Repair Protein Phosphorylation

CK2 is deeply involved in the cellular response to DNA damage, playing a critical role in multiple repair pathways, including non-homologous end joining (NHEJ) and homologous recombination amegroups.org. It functions by phosphorylating key scaffold and repair proteins, thereby regulating their ability to assemble at sites of DNA damage amegroups.org.

Key targets of CK2 include platform proteins like XRCC1, XRCC4, and MDC1 amegroups.org. The phosphorylation of these proteins is essential for the recruitment of other necessary repair factors to the damaged DNA amegroups.orgcore.ac.ukbham.ac.uk. For instance, CK2-mediated phosphorylation of MDC1 is required for its interaction with the MRE11/RAD50/NBS1 (MRN) complex, a critical sensor of DNA double-strand breaks core.ac.ukbham.ac.uk. CK2 has also been shown to co-localize at sites of DNA damage and influence the activity of DNA-dependent protein kinase (DNA-PK) amegroups.orgresearchgate.net. Consequently, inhibiting CK2 with this compound can delay DNA damage repair, potentially sensitizing cells to DNA-damaging agents researchgate.net.

ComponentFunction in DNA RepairEffect of CK2 Inhibition by this compound
MDC1Mediator protein that recruits repair factors to DNA breaks.Reduced phosphorylation, impairing interaction with the MRN complex core.ac.ukbham.ac.uk.
XRCC1/XRCC4Scaffold proteins in single-strand and double-strand break repair.Reduced phosphorylation, disrupting the recruitment of other repair proteins amegroups.org.
DNA-PKA key kinase in the non-homologous end joining (NHEJ) pathway.Altered activity and phosphorylation status, leading to inhibited DNA repair amegroups.orgresearchgate.net.
MRN ComplexSenses DNA double-strand breaks and initiates repair.Impaired recruitment to damage sites due to loss of interaction with MDC1 core.ac.uk.

Impact on p53 Protein Function and Cell Cycle Checkpoints

The p53 tumor suppressor protein is a master regulator of the cell cycle and apoptosis in response to cellular stress, including DNA damage. CK2 regulates p53 function through both direct and indirect mechanisms. CK2 can phosphorylate regulators of p53, such as CCDC106, which promotes p53 degradation nih.gov. Therefore, inhibition of CK2 can lead to the stabilization and accumulation of p53 protein nih.govnih.gov.

Once stabilized, p53 acts as a transcription factor to induce the expression of genes that control cell cycle arrest and apoptosis. Studies have shown that CK2 inhibitors increase the expression of p53 target genes like p21 (which enforces G2/M cell cycle arrest) and pro-apoptotic genes like Noxa and GADD45b nih.govresearchgate.net. By activating the p53 pathway, this compound can thus halt cell cycle progression, providing time for DNA repair or, if the damage is too severe, triggering apoptosis nih.govresearchgate.net. This disruption of the cell cycle is a key outcome of CK2 inhibition in p53-proficient cells core.ac.uk.

ComponentFunctionEffect of CK2 Inhibition by this compound
p53Tumor suppressor that regulates cell cycle arrest and apoptosis.Stabilized and activated due to decreased degradation nih.govnih.gov.
p21A p53 target gene; cyclin-dependent kinase inhibitor that causes cell cycle arrest.Expression is elevated, leading to G2/M phase arrest nih.govresearchgate.net.
Noxa/GADD45bPro-apoptotic p53 target genes.Increased mRNA levels, promoting apoptosis researchgate.net.
Cell Cycle CheckpointsMechanisms that halt cell cycle progression in response to damage.Activated, particularly the G2/M checkpoint core.ac.ukresearchgate.net.

Regulation of Cellular Metabolism (e.g., Warburg Effect, Mitochondrial Function)

CK2 plays an important role in regulating cellular metabolism, influencing pathways that control the use of glucose, lipids, and amino acids nih.govnyu.eduresearchgate.net. Its activity is closely linked to metabolic reprogramming in cancer cells, often referred to as the Warburg effect, which is characterized by a high rate of glycolysis even when oxygen is available researchgate.net. CK2 promotes this metabolic switch by activating signaling pathways like PI3K/Akt/mTORC1 and by phosphorylating key metabolic enzymes researchgate.netnyu.edu.

By phosphorylating crucial molecules involved in metabolic pathways, CK2 can influence processes such as glucose uptake, glycolysis, and lipid synthesis nih.govresearchgate.net. Inhibition of CK2 can attenuate the PI3K/Akt/mTOR pathway, which in turn may impact the metabolic phenotype of cancer cells researchgate.net. By modulating these central metabolic pathways, this compound has the potential to interfere with the altered energy metabolism that fuels rapid tumor growth.

Metabolic ProcessRole of CK2Potential Effect of CK2 Inhibition by this compound
Aerobic Glycolysis (Warburg Effect)Promotes this metabolic state in tumor cells through various signaling pathways researchgate.net.May reverse or inhibit the Warburg effect by downregulating supportive pathways.
Glucose MetabolismRegulates key enzymes involved in glycolysis and glycogenesis researchgate.net.Altered activity of metabolic enzymes, potentially reducing glycolytic flux.
Lipid MetabolismPromotes lipid and phospholipid synthesis nyu.edu.Potential reduction in de novo lipid synthesis.
mTORC1 SignalingActivates this pathway, which governs nutrient uptake and biosynthesis researchgate.net.Inhibition of mTORC1, leading to reduced nutrient uptake and anabolism.

Inhibition of Caspase Signaling and Apoptotic Regulation

CK2 is widely recognized as a potent pro-survival and anti-apoptotic kinase nih.govnih.gov. Its inhibition is a well-documented strategy for inducing programmed cell death, or apoptosis, in cancer cells researchgate.netnih.govnih.gov. CK2 exerts its anti-apoptotic effects through multiple mechanisms, including the negative regulation of caspase activity nih.gov.

CK2 can phosphorylate and regulate several components of the apoptotic machinery. For example, it has been shown to phosphorylate procaspase-2, preventing its activation nih.gov. Other studies indicate that CK2 activity can delay the cleavage of Bid by caspase-8, thereby uncoupling the activation of the initiator caspase from the engagement of the mitochondrial apoptotic pathway biologists.com. In murine cells, CK2 phosphorylation protects caspase-9 from cleavage and activation researchgate.net. By blocking CK2 with an inhibitor like this compound, these inhibitory signals are removed, leading to the activation of the caspase cascade and potent induction of apoptosis researchgate.netnih.gov. This can occur through the intrinsic (mitochondrial) pathway or extrinsic (death receptor) pathway, sometimes involving an ER stress response nih.gov.

ComponentRole in ApoptosisEffect of CK2 Inhibition by this compound
Caspase-8Initiator caspase in the extrinsic pathway.Activity is uncoupled from downstream events, but inhibition of CK2 allows for efficient Bid cleavage biologists.com.
Caspase-9Initiator caspase in the intrinsic pathway.Promotes activation by removing inhibitory phosphorylation researchgate.net.
BidConnects the extrinsic and intrinsic pathways.Cleavage is no longer delayed, promoting mitochondrial engagement biologists.com.
ApoptosisProgrammed cell death.Potently induced in susceptible cells researchgate.netnih.gov.

Assessment of this compound Cellular Uptake and Intracellular Distribution

The efficacy of a kinase inhibitor is not only determined by its intrinsic potency against the target enzyme but also by its ability to reach the intracellular compartments where the target protein resides. Protein kinase CK2 is found in multiple subcellular locations, including the nucleus, cytoplasm, and plasma membrane, and its distribution can be dynamic depending on the cell cycle and external stimuli. mdpi.comnih.govnih.gov Therefore, understanding the cellular uptake and distribution of its inhibitors is critical for interpreting their biological effects.

Studies comparing this compound (also referred to as 5a-2 in some literature) with other CK2 inhibitors, such as CX-4945, have revealed distinct differences in their subcellular localization. researchgate.net This differential distribution is thought to be a key factor in their varied cellular effects. For instance, while one inhibitor might show a stronger pro-apoptotic effect, another may be more effective at inhibiting cell migration, potentially due to targeting different pools of CK2 within the cell. researchgate.net

Research has shown that a significant portion of intracellular this compound localizes in the cytoplasm. In contrast, the inhibitor CX-4945 has been observed to accumulate more in the nuclear fraction. researchgate.net This suggests that this compound may primarily target the cytoplasmic functions of CK2.

Below is a comparative overview of the subcellular distribution of this compound's analogue (5a-2) and another prominent CK2 inhibitor.

CompoundPredominant Subcellular LocalizationPercentage in CytoplasmPercentage in Nucleus
5a-2 (this compound analogue)Cytoplasm71%Not specified
CX-4945Nuclear FractionNot specified49%

Metabolic Stability and In Vitro Biotransformation of this compound

Metabolic stability is a critical parameter in drug discovery, determining the susceptibility of a compound to biotransformation by metabolic enzymes. if-pan.krakow.plbioivt.com This is often assessed in vitro using liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism, including cytochrome P450s (Phase I) and UDP-glucuronosyltransferases (Phase II). bioivt.comthermofisher.com

The metabolic stability of this compound has been evaluated using mouse liver microsomes. In these assays, the disappearance of the parent compound is monitored over time. The stability of this compound was compared to that of imipramine, a compound with known metabolic characteristics. The results indicate how quickly this compound is metabolized by liver enzymes. researchgate.net

In vitro biotransformation studies have identified the major metabolites of this compound following incubation with mouse liver microsomes. researchgate.net These studies reveal the specific chemical modifications the compound undergoes. The primary metabolic pathways for this compound involve both Phase I and Phase II reactions.

The major identified biotransformations include:

Phase I Metabolism: Hydroxylation reactions, where hydroxyl (-OH) groups are added to the molecule.

Phase II Metabolism: Glucuronidation, where glucuronic acid is attached to the molecule, often following hydroxylation, to increase its water solubility and facilitate excretion. researchgate.net

The following table summarizes the key metabolites identified from in vitro studies.

Metabolic PhaseType of ReactionResulting Metabolite
Phase IHydroxylationMono-hydroxylated this compound
Phase IIGlucuronidationGlucuronide of hydroxylated this compound

Comparative Analysis with Other Ck2 Inhibitors in Research

Comparison of Potency and Selectivity with Clinically Explored Inhibitors (e.g., CX-4945, CIGB-300)

The efficacy of a kinase inhibitor is primarily defined by its potency (the concentration required to inhibit the kinase) and its selectivity (the degree to which it inhibits the target kinase over other kinases).

CX-4945 (Silmitasertib) is the first orally bioavailable small molecule inhibitor of CK2 to enter clinical trials. nih.gov It is a potent, ATP-competitive inhibitor with a reported IC50 value of 1 nM in cell-free assays and a Kᵢ of 0.38 nM. nih.govselleckchem.com Despite its high potency for CK2, CX-4945 is not entirely selective. Kinase screening panels have shown that at a concentration of 500 nM, it inhibits seven other kinases by over 90%. selleckchem.commdpi.com Notably, it has been found to inhibit other kinases from the CMGC family, such as CLK2, DYRK1A, and GSK3β, with potencies in the nanomolar range, sometimes even stronger than its inhibition of CK2. mdpi.comacs.org This has led some to classify it as a dual CK2/CLK2 inhibitor. mdpi.com

CIGB-300 is a synthetic cyclic peptide inhibitor with a unique dual mechanism of action. It was designed to bind to the phospho-acceptor domain on CK2 substrates, but it also directly interacts with the CK2α catalytic subunit. mdpi.comfrontiersin.org This mechanism differs significantly from ATP-competitive inhibitors. In terms of potency, CIGB-300 is less potent than CX-4945 in cellular assays. For instance, in NCI-H460 lung cancer cells, CIGB-300 exhibited an IC50 of 30 µM, compared to 5 µM for CX-4945 in the same cell line. nih.gov Its design suggests it may selectively inhibit the phosphorylation of certain substrates rather than acting as a global inhibitor of CK2 activity. nih.gov

CK2-IN-4p belongs to the indeno[1,2-b]indole (B1252910) class of inhibitors. Research on related analogs provides insight into its comparative potency. For example, a closely related prenyloxy-substituted indeno[1,2-b]indole derivative, referred to as compound "5a-2" in one study, showed an IC50 of 25 nM against CK2. researchgate.net In the same study, CX-4945 had an IC50 of 3.7 nM, indicating that while potent, this indeno[1,2-b]indole derivative is less potent than CX-4945 in biochemical assays. researchgate.net

InhibitorChemotypeMechanismPotency (IC50/Ki)Selectivity Notes
CX-4945 (Silmitasertib)IndoloquinazolineATP-Competitive1 nM (IC50) selleckchem.commdpi.comInhibits other kinases (e.g., CLK2, DYRK1A, PIM-1). mdpi.comacs.org
CIGB-300Cyclic PeptideDual (Substrate-binding and direct CK2α interaction) mdpi.com30 µM (IC50 in NCI-H460 cells) nih.govActs on specific CK2 substrates. nih.gov
This compound (analog 5a-2)Indeno[1,2-b]indoleATP-Competitive25 nM (IC50) researchgate.netData on full kinome selectivity is limited.

Differential Effects of this compound Compared to other Inhibitor Chemotypes (e.g., Polyhalogenated Benzotriazoles like TBB)

Different chemical scaffolds (chemotypes) can lead to distinct biological outcomes, even if they target the same kinase. This can be due to variations in binding kinetics, cell permeability, or subcellular localization.

Polyhalogenated Benzotriazoles , such as 4,5,6,7-Tetrabromobenzotriazole (TBB) , were among the first selective, ATP-competitive inhibitors of CK2 developed. nih.gov TBB exhibits an IC50 for CK2 of approximately 0.9 µM. selleckchem.comnih.gov A key characteristic of this class of inhibitors is the duration of their cellular effect. A related compound, TDB, demonstrated that its inhibition of CK2 activity in cells was significantly more long-lasting than that of CX-4945. nih.gov After the inhibitor was removed from the cell medium, CK2 activity in TDB-treated cells remained strongly reduced for up to four days, whereas activity in CX-4945-treated cells was restored to control levels within 24 hours. nih.gov This persistent inhibition by the polyhalogenated chemotype leads to a more permanent suppression of cell survival and migration. nih.gov

The indeno[1,2-b]indole chemotype of This compound displays differential effects that appear to be linked to its subcellular distribution. A comparative study using a closely related analog ("5a-2") found that while both it and CX-4945 inhibit intracellular CK2, they localize differently within the cell. Approximately 71% of the indeno[1,2-b]indole compound was detected in the cytoplasm, whereas CX-4945 showed a more balanced distribution, with 49% localized in the nucleus. researchgate.net This difference in the primary site of CK2 inhibition likely accounts for their distinct cellular phenotypes. CX-4945, with its significant nuclear presence, demonstrated a stronger pro-apoptotic effect. In contrast, the cytoplasm-predominant indeno[1,2-b]indole inhibitor was more effective at inhibiting tumor cell migration. researchgate.net This highlights how different chemotypes can be used to dissect the distinct roles of CK2 in various cellular compartments.

Exploration of Allosteric and Bivalent Inhibition Strategies in CK2 Research

The vast majority of kinase inhibitors, including CX-4945 and TBB, are orthosteric, competing with ATP at its highly conserved binding site. This conservation across the kinome presents a challenge for achieving high selectivity. nih.gov To overcome this, researchers are exploring alternative inhibition strategies.

Allosteric inhibition targets sites on the kinase that are distinct from the ATP pocket. acs.org These allosteric sites are generally less conserved, offering the potential for developing highly selective inhibitors. nih.gov Several allosteric sites on CK2 have been identified, including the αD pocket and the interface between the catalytic (α) and regulatory (β) subunits. acs.org Azonaphthalene derivatives are an example of a class of non-ATP-competitive, allosteric CK2 inhibitors that induce a conformational change in the kinase, locking it in an inactive state. oncotarget.comnih.gov While promising, a major drawback for many allosteric inhibitors has been poor cell permeability. acs.org

Bivalent inhibition is an innovative strategy that involves creating a single molecule designed to simultaneously engage two distinct sites on the kinase. mdpi.com A recently developed bivalent CK2 inhibitor, AB668 , was engineered to bind to both the ATP site and the allosteric αD pocket. nih.gov This dual-binding approach resulted in an inhibitor with outstanding selectivity when measured against a panel of 468 kinases. Furthermore, AB668 demonstrated superior efficacy in inducing cell death in renal carcinoma patient-derived tumor slices compared to CX-4945, which had no effect in the same model. nih.gov The success of bivalent inhibitors like AB668 suggests that targeting sites outside the traditional ATP pocket can unlock new therapeutic potential and lead to more selective and effective CK2-targeted agents. nih.gov

Synthetic Methodologies and Chemical Biology Research on Ck2 in 4p

Synthetic Routes and Strategies for Indeno[1,2-b]indole (B1252910) Scaffold Derivatization

The synthesis of the indeno[1,2-b]indole scaffold, a tetracyclic system comprising annulated 6-5-5-6-membered rings, offers diverse opportunities for derivatization to yield pharmacologically active compounds. Several methodologies have been developed for constructing this core structure and introducing various substituents.

One notable synthetic route involves a palladium-catalyzed reaction sequence. This approach leverages nucleophilic aminopalladation followed by carbene insertion, starting from bromide-substituted 2-alkynylaniline derivatives and an α-diazo ester. This method allows for the preparation of a variety of substituted indeno[1,2-b]indoles with yields ranging from 50% to 99%, offering a broader structural diversity compared to other methods like Fischer indole (B1671886) synthesis or enamine formation acs.org.

Another efficient route for indeno[1,2-b]indole derivatives involves a one-pot sequential or two-step process combining iodine-catalyzed C-O activation and palladium-catalyzed C-H functionalization. This method has been reported for synthesizing tetracyclic derivatives bearing 2-oxo-1-pyrrolidine moieties autodisplay-biotech.com.

Furthermore, chemodivergent synthetic strategies have been developed utilizing manganese(III)-mediated or electrochemical intramolecular radical cross-dehydrogenative coupling reactions. These methods allow for the controlled synthesis of indeno[1,2-b]indoles from specific starting materials researchgate.netsemanticscholar.org. The Mn(OAc)3·2H2O-promoted C-H/C-H radical CDC reactions yield indeno[1,2-b]indoles, while electrocatalytic dehydrogenative C-H/N-H coupling can lead to isoindolo[2,1-a]indoles under metal-free and oxidant-free conditions semanticscholar.org.

A photo-Nazarov cyclization of 3-acylindole precursors has also been explored as a viable approach to trans-fused indeno[1,2-b]indoles, overcoming the cis-selectivity often observed in the initial cyclization steps nih.gov.

Derivatization studies on the indeno[1,2-b]indole framework have focused on introducing various substituents to modulate inhibitory potential and selectivity. Key positions for modification include the N5 position (e.g., isopropyl, phenethyl groups), and positions 4, 7, or 8 (e.g., alkoxy, prenyloxy, or other hydrophobic groups). These modifications have been shown to influence the compounds' selectivity towards CK2 or the breast cancer resistance protein ABCG2, or even to support dual inhibition potential. For instance, an N-isopropyl group at position 5, an alkyl group at position 7, and an alkoxy group at position 4 have been found to increase the inhibitory potential against CK2.

Development of Chemical Probes based on CK2-IN-4p Framework

This compound (5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione) has been established as a potent chemical probe for investigating CK2 function. It exhibits remarkably high in vitro inhibitory activity toward the CK2 holoenzyme, with an IC50 value of 25 nM. This potent inhibition makes this compound a valuable tool for studying the biological roles of CK2.

Co-crystal structures of this compound with the catalytic subunits CK2α and its paralog CK2α′ have revealed an unexpected binding mode. While it occupies the narrow, hydrophobic ATP site, its hydrophobic substituents point towards the solvent, and its two oxo groups form hydrogen bonds with a hidden water molecule. This unique orientation, where a water molecule acts as a critical mediator of ligand binding, was previously unobserved in many CK2α structures.

In cellular contexts, this compound has demonstrated significant target engagement. It induces strong antiproliferative, anti-migratory, and apoptosis-inducing effects in various cancer cell lines, including A431, A549, and LNCaP cells. The compound exhibits high and rapid cellular uptake, reaching intracellular concentrations of approximately 5 µM after one hour of incubation. The observed antiproliferative effects are directly linked to its dose-dependent inhibition of intracellular CK2 activity.

Considerations for Selectivity and Cellular Activity

The development of chemical probes necessitates careful consideration of both selectivity and cellular activity to ensure that observed biological effects are attributable to the intended target.

Selectivity: Early indeno[1,2-b]indoles were noted for their selectivity towards CK2. For example, compound 4b (5-isopropyl-7,8-dihydroindeno[1,2-b]indole-9,10(5H,6H)-dione) demonstrated an IC50 of 0.11 μM against human CK2 and did not significantly inhibit 22 other human protein kinases, indicating a favorable selectivity profile. However, comprehensive derivatization studies of the indeno[1,2-b]indole framework have shown that certain substitutions can influence selectivity, sometimes leading to dual inhibition of CK2 and the breast cancer resistance protein (ABCG2), an ABC half transporter overexpressed in breast cancer. The goal of these studies is to identify substitutions that either boost CK2 selectivity or support a desired dual inhibition potential.

Cellular Activity: The cellular activity of indeno[1,2-b]indole derivatives, including this compound, is critical for their utility as chemical probes. this compound (4p) has been shown to inhibit intracellular CK2 activity in a dose-dependent manner, leading to significant biological outcomes. For instance, treatment with 20 µM of 4p resulted in variable but statistically significant CK2 inhibition in cancer cell lines: 44% in A431, 36% in A549, and 78% in LNCaP cells. These effects contribute to its broad-spectrum anticancer activity, encompassing antiproliferative, anti-migratory, and apoptosis-inducing properties.

Another derivative, 5-isopropyl-4-methoxy-7-methyl-5,6,7,8-tetrahydro-indeno[1,2-b]indole-9,10-dione (5a-2), also exhibited strong intracellular CK2 inhibition, comparable to the reference CK2 inhibitor CX-4945, despite CX-4945 having a higher in vitro potency. This was attributed to the significantly higher intracellular concentrations of 5a-2 following cellular uptake. Differences in subcellular localization, with 5a-2 being predominantly cytoplasmic and CX-4945 more nuclear, can also influence the preferential cellular effects of these inhibitors.

The following table summarizes the in vitro inhibitory activity of key indeno[1,2-b]indole derivatives against human protein kinase CK2:

Table 1: In Vitro Inhibitory Activity of Indeno[1,2-b]indole Derivatives against Human CK2

CompoundIC50 (nM)Reference
This compound (4p)25
4b110
5a-225
THN771
CX-4945 (Reference)3.7

Use of Negative Control Compounds in Chemical Biology Research

In chemical biology research, the use of negative control compounds is paramount for validating the specificity of a chemical probe's observed biological effects. A negative control compound is typically a structurally similar molecule to the active probe but lacks the ability to bind to or inhibit the target protein. This allows researchers to differentiate between on-target effects and off-target effects or general cellular toxicity.

While a specific negative control compound derived directly from the this compound framework was not explicitly identified in the provided search results, the principle is well-established and applied to other CK2 chemical probes. For instance, for naphthyridine-based CK2 chemical probes like SGC-CK2-2, a structurally related negative control (SGC-CK2-2N) is designed. This control compound lacks a key hinge-binding nitrogen, resulting in a loss of biochemical and cellular activity against CK2α and CK2α′, while maintaining excellent kinome-wide selectivity. Similarly, SGC-CK2-1N serves as a negative control for SGC-CK2-1.

Applications of Click Chemistry and Bioorthogonal Labeling in CK2 Research

Click chemistry and bioorthogonal labeling techniques have significantly advanced the study of protein kinase CK2, offering precise and efficient methods for protein modification, inhibitor development, and the investigation of protein interactions.

One key application involves the site-specific labeling of protein kinase CK2 subunits with fluorophores. This is particularly useful for screening assays and studying protein-protein interactions, which often rely on fluorescence detection. Traditional labeling methods that target lysine (B10760008) or cysteine side chains can sometimes impair the enzyme's activity or result in inconsistent labeling ratios. To overcome these limitations, bioorthogonal click reactions have been employed. For example, the unnatural amino acid para azidophenylalanine (pAzF) can be genetically incorporated into the CK2α subunit. Subsequently, a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction can be performed using dibenzylcyclooctyne-fluorophores (e.g., DBCO 545 or DBCO-Sulfo-Cy5) to achieve specific and site-directed labeling of CK2α without compromising its phosphorylation activity. This labeled kinase can then be used in flow cytometry-based screening assays and for investigating CK2α/CK2β interactions. The CK2β subunit can also be modified using a similar strategy, by incorporating pAzF at a specific tyrosine residue (Y108) and then performing a click reaction on the bacterial cell surface when displayed by Autodisplay technology.

Beyond protein labeling, click chemistry has been instrumental in the design and synthesis of novel CK2 inhibitors and degraders. For instance, it has been used to connect different pharmacophores to create multisite-directed inhibitors. This involves linking benzotriazoles, which interact with the ATP-binding site, to other subunits designed to simultaneously bind to the active and substrate-binding sites of the enzyme.

Furthermore, click reactions play a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs) for CK2. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent proteasomal degradation. In the context of CK2, click chemistry has been utilized to connect a CK2 inhibitor, such as CX-4945, to a ubiquitin ligase recruiter, like pomalidomide. This allows for the chemically induced degradation of the CK2 protein in a dose- and time-dependent manner, offering a distinct mechanism of action compared to traditional kinase inhibitors and representing a potential new avenue for cancer treatments.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs.

Advanced Research Directions and Future Perspectives for Ck2 in 4p

Exploration of Synthetic Lethality with CK2-IN-4p in Pre-clinical Models

The concept of synthetic lethality, where the inhibition of two genes or pathways simultaneously leads to cell death while inhibition of either alone does not, represents a promising avenue in cancer therapy. This compound, by targeting CK2 activity, is being investigated for its potential in inducing synthetic lethality in specific cancer contexts.

Pre-clinical studies have revealed a synthetic lethal dependency on CK2 activity in cancer cells with specific genetic alterations, particularly those deficient in the retinoblastoma (RB1) tumor suppressor. Loss of RB1, observed in up to 25% of high-grade serous ovarian carcinoma (HGSC) and 40% of triple-negative breast cancer (TNBC) cases, renders these cells uniquely vulnerable to CK2 inhibition when subjected to replication-perturbing therapeutics nih.govresearchgate.netabcam.com.

In RB1-deficient cellular models, inhibition of CK2 leads to an accumulation of cells in the S phase of the cell cycle, coupled with the formation of micronuclei and an acceleration of aneuploidy and mitotic cell death induced by PARP inhibitors nih.govresearchgate.netabcam.comwikipedia.orgguidetopharmacology.org. This dependency suggests that targeting CK2 activity could overcome resistance to standard therapies in a significant subset of patients with RB1-deficient cancers. For instance, patient-derived HGSC organoids lacking RB1 expression demonstrated an enhanced and prolonged response to carboplatin (B1684641) and the PARP inhibitor niraparib (B1663559) when combined with a CK2 inhibitor like silmitasertib (B1669362) nih.govresearchgate.netwikipedia.orgguidetopharmacology.org.

CK2 inhibition has shown synergistic effects with various replication-perturbing agents, enhancing their cytotoxic impact on cancer cells. This synergy is particularly evident with poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., niraparib) and gemcitabine (B846) researchgate.netabcam.comguidetopharmacology.org. The combined inhibition of CK2 and PARP in RB1-deficient cells results in pronounced S phase accumulation, extended mitotic duration, increased aneuploidy, and ultimately, mitotic cell death guidetopharmacology.org. Furthermore, CK2 inhibition alone can induce significant post-mitotic aberrations, such as micronuclei formation, in RB1-deficient cells guidetopharmacology.org.

This synergistic action is rooted in CK2's broader role in maintaining mitotic fidelity and its involvement in DNA damage and repair responses. By disrupting these crucial cellular processes, CK2 inhibitors create a vulnerability that can be exploited by DNA-damaging chemotherapeutics, providing a rationale for combination therapies aimed at overcoming drug resistance ontosight.aihznu.edu.cncenmed.cominvivochem.cn.

Investigation of this compound in Non-Oncological CK2-Related Pathologies (Research Focus, No Clinical Data)

Beyond its well-documented role in cancer, CK2's pleiotropic nature and ubiquitous involvement in cellular processes make it a relevant target in various non-oncological pathologies. Research is exploring the therapeutic potential of CK2 inhibitors like this compound in these areas, though no clinical data are available for this compound in these specific contexts.

Neurodegenerative Disorders: Elevated CK2 levels and activity are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and Amyotrophic lateral sclerosis (ALS) ontosight.aiwikipedia.orgwikipedia.orgmims.comwikipedia.orgwikipedia.org. CK2 is associated with the aggregation of pathological proteins such as tau, alpha-synuclein, huntingtin, and TDP-43 ontosight.aiwikipedia.orgwikipedia.orgmims.com. For instance, increased CK2 has been observed in the hippocampus of AD patients, and its phosphorylation of huntingtin at specific serine residues (S13 and S16) can influence its cellular localization and toxicity wikipedia.orgwikipedia.org.

Inflammatory Diseases: CK2 plays a critical role in regulating immune cell functions and is involved in various inflammatory disorders, including glomerulonephritis, autoimmune encephalomyelitis (EAE), chronic colitis, and allergic contact dermatitis nih.govguidetopharmacology.orgfishersci.cauni.lutocris.com. Inhibition of CK2 has been shown to attenuate inflammatory responses, for example, in skin models fishersci.ca. This is partly due to CK2's promotion of key inflammatory signaling pathways like NF-κB, PI3K/Akt/mTOR, and JAK/STAT pathways, which are crucial for immune cell responses to inflammation tocris.com.

Viral Infections: Viruses frequently hijack host cellular machinery, including protein kinases like CK2, to facilitate their replication and life cycle invivochem.cncenmed.comciteab.com. CK2 has been implicated in infections caused by a range of viruses, including adenoviruses, hepatitis C virus (HCV), human cytomegalovirus (HCMV), human immunodeficiency virus (HIV), human T-lymphotropic virus type 1 (HTLV-1), human papilloma virus (HPV), herpes simplex-1 virus (HSV), and SARS-CoV-2 cenmed.comciteab.com. Notably, CK2 inhibition has been reported to boost type I interferon production in macrophages during viral infections and has been linked to the suppression of SARS-CoV-2 viral replication nih.gov.

Development of Novel Delivery Systems and Strategies for Research Applications

The effective delivery of small molecule inhibitors like this compound is crucial for maximizing their impact in research applications and for translating findings into therapeutic advancements. While specific novel delivery systems for this compound are not extensively detailed in current literature, the broader field of CK2 inhibitor research recognizes the importance of this area. Future research aims to enhance the specificity and delivery of CK2-targeting therapies, including the exploration of topical formulations to minimize systemic side effects fishersci.ca. The development of cell-permeable peptides, such as CIGB-300, which can be administered via intratumor injections, exemplifies efforts to devise alternative delivery methods for CK2 inhibitors guidetopharmacology.org. These advancements are vital for improving the experimental utility of CK2 inhibitors and for their potential future clinical translation.

Further Refinement of this compound Analogs for Enhanced Target Specificity

This compound (4p) is an indeno[1,2-b]indole (B1252910) derivative known for its high inhibitory activity against the CK2 holoenzyme guidetomalariapharmacology.org. Ongoing research focuses on refining this compound analogs and other CK2 inhibitors to achieve enhanced target specificity, thereby minimizing off-target effects that can arise from the pleiotropic nature of CK2.

Structural studies are instrumental in understanding the precise binding modes and prerequisites for high-affinity interactions between inhibitors and CK2 guidetomalariapharmacology.org. The development of novel CK2 inhibitors is moving beyond traditional ATP-competitive mechanisms, which can sometimes lead to off-target inhibition of other ATP-binding kinases, towards allosteric and dual inhibitors that offer improved selectivity iiab.meuni-freiburg.de. For instance, modifications to existing inhibitor scaffolds, such as replacing a phenylamino (B1219803) group with a benzylamino group, have been shown to enhance selectivity iiab.me.

Specific examples of refined CK2 inhibitors include naphthyridine-based compounds like CX-5011, CX-5033, and CX-5279, which demonstrate improved selectivity profiles compared to earlier inhibitors such as CX-4945 (Silmitasertib). This enhanced specificity is partly attributed to structural changes, such as the incorporation of a pyrimidine (B1678525) ring instead of a pyridine (B92270) ring guidetopharmacology.orgchem960.com. Furthermore, compounds like SGC-CK2-1 have been developed to exhibit significantly enhanced selectivity towards CSNK2A1, a catalytic subunit of CK2, compared to CX-4945 guidetopharmacology.org. Techniques such as fragment-based screening and virtual ligand screening are being employed to identify new chemical entities that can selectively target specific interfaces of the CK2 enzyme, such as the CK2α/CK2β interface, further contributing to the development of highly specific analogs miami.edu.

Unraveling Unidentified Biological Effects and Substrates of CK2 (Relevant to this compound's Impact)

Despite extensive research, the full spectrum of CK2's biological effects and its complete set of substrates remain to be fully elucidated. CK2 is a highly pleiotropic kinase with hundreds of identified substrates, playing roles in virtually all cellular processes, including cell proliferation, survival, growth, morphology, angiogenesis, DNA damage response, and cell cycle regulation ontosight.aicenmed.commims.comnih.govciteab.comuni-freiburg.deciteab.comjkchemical.comidrblab.net. It is plausible that there are still unidentified biological effects of CK2, particularly in complex disease states like cancer hznu.edu.cnciteab.com.

CK2 modulates numerous signaling pathways, including PI3K-Akt, JAK-STAT, NF-κB, Wnt/β-catenin, Hedgehog, and mTOR pathways ontosight.aihznu.edu.cncenmed.comnih.govguidetopharmacology.orgfishersci.cauni.luciteab.comuni-freiburg.dejkchemical.comidrblab.netnih.govuni-freiburg.de. For example, CK2 activates Wnt signaling by phosphorylating and upregulating β-catenin hznu.edu.cnfishersci.cauni.luidrblab.netnih.gov. It also promotes tumorigenesis by stabilizing c-Myc, activating NF-κB, and inactivating the tumor suppressor PTEN hznu.edu.cncenmed.comnih.govciteab.com. CK2's ability to phosphorylate Akt at Ser-129 enhances its activity, contributing to cell viability and proliferation cenmed.commims.comidrblab.net. Furthermore, CK2 is involved in regulating stress-elicited pathways, such as proteotoxic stress, the unfolded protein response, and DNA damage pathways, and controls the activity of chaperone proteins invivochem.cnjkchemical.comciteab.com.

The impact of this compound and other CK2 inhibitors extends to these broad and interconnected cellular networks. Pharmacological inhibition of CK2 can lead to unexpected effects, such as widespread alterations in alternative splicing or inhibition of Cdc2-like kinases, highlighting the intricate nature of CK2's regulatory functions idrblab.net. Future research directions include the use of advanced proteomic techniques and microRNA studies to identify novel CK2 substrates and to uncover additional biological effects, thereby providing a more comprehensive understanding of CK2's role and the full therapeutic potential of its inhibitors idrblab.net.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (4p)Not Found
Silmitasertib (CX-4945)24748573
Niraparib24958200
Carboplatin498142
Gemcitabine60750
SGC-CK2-1146681133
TBB1694
DMAT5326976
CIGB-30086290205

Note: The PubChem CID for this compound (also referred to as 4p, with the chemical name 5-isopropyl-4-(3-methylbut-2-enyloxy)-5,6,7,8-tetrahydroindeno[1,2-b]indole-9,10-dione) was not directly found in the conducted searches.

Q & A

Q. What ethical guidelines apply when testing this compound in animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for preclinical studies: justify sample sizes, report anesthesia protocols, and include humane endpoints. Obtain approval from institutional animal care committees (IACUC) and cite approval numbers in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CK2-IN-4p
Reactant of Route 2
CK2-IN-4p

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.